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Abstract
This technical guide provides a comprehensive overview of Amastatin, a naturally occurring

peptide inhibitor of aminopeptidases. We delve into the discovery and isolation of Amastatin

from its microbial source, Streptomyces sp. ME 98-M3, and detail its chemical properties. The

core of this document focuses on the molecular mechanism of action of Amastatin as a potent,

slow-binding, competitive inhibitor of a range of aminopeptidases. Key quantitative data,

including inhibitory constants (Ki), are presented in a structured format for clarity. Detailed

experimental methodologies for the isolation and enzymatic analysis of Amastatin are provided

to enable researchers to replicate and build upon existing findings. Furthermore, we visualize

the biochemical pathways influenced by Amastatin's inhibitory activity, offering a deeper

understanding of its physiological effects.

Discovery and Origin
Amastatin was first discovered and isolated in 1978 by Aoyagi and his team from the culture

broth of a soil actinomycete, Streptomyces sp. ME 98-M3.[1] It was identified during a

screening program for inhibitors of aminopeptidase A. Amastatin is a peptide-like substance

with the chemical structure (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-

aspartic acid.

Chemical Structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15285735?utm_src=pdf-interest
https://www.medkoo.com/products/21564
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15285735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The chemical formula for Amastatin is C21H38N4O8 with a molecular weight of 474.55 g/mol .

Its structure is characterized by an N-terminal (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl

residue, which is crucial for its inhibitory activity.

Mechanism of Action
Amastatin functions as a potent, competitive, and reversible inhibitor of several

aminopeptidases.[2] It exhibits a slow-binding inhibition mechanism, meaning it forms an initial

enzyme-inhibitor complex that then undergoes a conformational change to a more stable,

tightly bound complex.[2][3] This slow, tight binding contributes to its high inhibitory potency.

Amastatin's primary targets include aminopeptidase A, aminopeptidase M (CD13), and leucine

aminopeptidase.[1][2] It does not inhibit aminopeptidase B, chymotrypsin, elastase, papain,

pepsin, or thermolysin.

Quantitative Inhibitory Data
The inhibitory potency of Amastatin is quantified by its inhibition constant (Ki), which represents

the concentration of inhibitor required to produce half-maximum inhibition. The following table

summarizes the reported Ki values for Amastatin against various aminopeptidases.
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Enzyme
Organism/Sou
rce

Substrate Ki Value Reference(s)

Aminopeptidase

M (AP-M)
Porcine Kidney

L-Leucine-p-

nitroanilide
1.9 x 10⁻⁸ M [2]

Leucine

Aminopeptidase

(LAP)

Porcine Kidney
L-Leucine-p-

nitroanilide
- [2]

Aminopeptidase

A
Not Specified Not Specified 1 µM

Aeromonas

aminopeptidase

Aeromonas

proteolytica
Not Specified 0.26 nM [3]

Cytosolic

Leucine

Aminopeptidase

Not Specified Not Specified 30 nM [3]

Microsomal

Aminopeptidase
Not Specified Not Specified 52 nM [3]

Leucine

Aminopeptidase

Leishmania

donovani
Leu-AMC 7.18 nM [4]

Experimental Protocols
Isolation and Purification of Amastatin from
Streptomyces sp. ME 98-M3
The following is a generalized protocol based on common methods for isolating secondary

metabolites from Streptomyces. The original, specific protocol from the 1978 discovery paper

may have slight variations.

1. Fermentation:

Inoculate a suitable liquid medium (e.g., a medium containing soluble starch, glucose, yeast

extract, and peptone) with a spore suspension of Streptomyces sp. ME 98-M3.
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Incubate the culture on a rotary shaker at 28-30°C for 3-5 days to allow for the production of

Amastatin.

2. Extraction:

Separate the mycelium from the culture broth by centrifugation or filtration.

Adjust the pH of the supernatant to 3.0 with an appropriate acid.

Extract the acidified supernatant with an organic solvent such as n-butanol.

Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Purification using Ion-Exchange Chromatography:

Dissolve the crude extract in a suitable buffer and apply it to a cation-exchange

chromatography column (e.g., Dowex 50W).

Wash the column with the starting buffer to remove unbound impurities.

Elute the bound Amastatin using a pH gradient or an increasing salt concentration gradient.

Collect fractions and monitor for aminopeptidase inhibitory activity to identify the fractions

containing Amastatin.

4. Further Purification:

Pool the active fractions and further purify using additional chromatographic techniques such

as anion-exchange chromatography (e.g., DEAE-cellulose) and gel filtration chromatography

(e.g., Sephadex G-25) to achieve a higher purity of Amastatin.

Monitor the purity of the final product using techniques like thin-layer chromatography (TLC)

or high-performance liquid chromatography (HPLC).

Aminopeptidase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of Amastatin

against aminopeptidases using a chromogenic or fluorogenic substrate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15285735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Reagents and Materials:

Purified aminopeptidase enzyme (e.g., Aminopeptidase M from porcine kidney).

Substrate solution (e.g., L-Leucine-p-nitroanilide for a colorimetric assay or Leu-AMC for a

fluorometric assay).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

Amastatin stock solution (dissolved in a suitable solvent like water or DMSO).

Microplate reader (for colorimetric or fluorometric detection).

2. Assay Procedure:

Prepare a series of dilutions of the Amastatin stock solution in the assay buffer.

In a 96-well microplate, add the following to each well:

Assay buffer

Amastatin solution at different concentrations (or solvent control)

Enzyme solution

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a

controlled temperature (e.g., 37°C) to allow for the slow-binding interaction.

Initiate the enzymatic reaction by adding the substrate solution to each well.

Monitor the change in absorbance (for p-nitroanilide) or fluorescence (for AMC) over time

using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

3. Data Analysis:

Calculate the initial reaction velocities from the linear portion of the progress curves.

Plot the enzyme activity (or percentage of inhibition) against the logarithm of the Amastatin

concentration.
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Determine the IC50 value (the concentration of Amastatin that causes 50% inhibition of the

enzyme activity) from the dose-response curve.

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff

equation, especially for competitive inhibitors, taking into account the substrate concentration

and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Visualizations
Logical Workflow for Amastatin Discovery
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Caption: Workflow for the discovery and isolation of Amastatin.

Mechanism of Competitive Inhibition by Amastatin
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Caption: Amastatin's competitive inhibition of aminopeptidases.

Amastatin's Impact on the Renin-Angiotensin System

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15285735?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15285735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Angiotensinogen

Angiotensin I

 Renin

Angiotensin II

 ACE

Angiotensin III

 Aminopeptidase A

AT1 Receptor

Inactive Fragments

 Aminopeptidases

Vasoconstriction

Amastatin

Aminopeptidase A

Click to download full resolution via product page

Caption: Inhibition of Angiotensin II conversion by Amastatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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